Cas no 53467-17-7 (5,8-Quinolinedione,6-[[3-[(diethylamino)methyl]-4-hydroxyphenyl]amino]-2,4-dimethyl-,hydrochloride (1:2))
![5,8-Quinolinedione,6-[[3-[(diethylamino)methyl]-4-hydroxyphenyl]amino]-2,4-dimethyl-,hydrochloride (1:2) structure](https://es.kuujia.com/scimg/cas/53467-17-7x500.png)
53467-17-7 structure
Nombre del producto:5,8-Quinolinedione,6-[[3-[(diethylamino)methyl]-4-hydroxyphenyl]amino]-2,4-dimethyl-,hydrochloride (1:2)
5,8-Quinolinedione,6-[[3-[(diethylamino)methyl]-4-hydroxyphenyl]amino]-2,4-dimethyl-,hydrochloride (1:2) Propiedades químicas y físicas
Nombre e identificación
-
- 5,8-Quinolinedione,6-[[3-[(diethylamino)methyl]-4-hydroxyphenyl]amino]-2,4-dimethyl-,hydrochloride (1:2)
- 6-[3-(diethylaminomethyl)-4-hydroxyanilino]-2,4-dimethylquinoline-5,8-dione,hydrochloride
- NSC157144
- 5, 6-[[3-[(diethylamino)methyl]-4- hydroxyphenyl]amino]-2,4-dimethyl-, dihydrochloride
- 6-{3-[(Diethylamino)methyl]-4-hydroxyanilino}-2,4-dimethylquinoline-5,8-dione--hydrogen chloride (1/1)
- 53467-17-7
- NSC-157144
- DTXSID80712634
-
- Renchi: InChI=1S/C22H25N3O3.ClH/c1-5-25(6-2)12-15-10-16(7-8-18(15)26)24-17-11-19(27)21-20(22(17)28)13(3)9-14(4)23-21;/h7-11,24,26H,5-6,12H2,1-4H3;1H
- Clave inchi: GYOFLIMLOURGGA-UHFFFAOYSA-N
- Sonrisas: CCN(CC)CC1=C(C=CC(=C1)NC2=CC(=O)C3=C(C2=O)C(=CC(=N3)C)C)O.Cl
Atributos calculados
- Calidad precisa: 379.18975
- Masa isotópica única: 415.166
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 29
- Cuenta de enlace giratorio: 6
- Complejidad: 616
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 82.5A^2
Propiedades experimentales
- Denso: 1.267
- Punto de ebullición: 581.8°C at 760 mmHg
- Punto de inflamación: 305.7°C
- índice de refracción: 1.648
- PSA: 82.53
- Logp: 4.49580
5,8-Quinolinedione,6-[[3-[(diethylamino)methyl]-4-hydroxyphenyl]amino]-2,4-dimethyl-,hydrochloride (1:2) Literatura relevante
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
53467-17-7 (5,8-Quinolinedione,6-[[3-[(diethylamino)methyl]-4-hydroxyphenyl]amino]-2,4-dimethyl-,hydrochloride (1:2)) Productos relacionados
- 2308476-77-7(1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-4,4-difluoropyrrolidine-2-carboxylic acid)
- 1803594-42-4(Lithium 5-Bromo-1,3-thiazole-2-carboxylate)
- 1805605-36-0(2-(Difluoromethyl)-6-fluoro-4-(trifluoromethyl)pyridine-3-acetonitrile)
- 1934469-99-4(7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole)
- 2172320-88-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl-N-propylacetamido}propanoic acid)
- 1697165-04-0(5-bromo-1-(2-methylphenyl)methyl-1H-1,2,4-triazol-3-amine)
- 899386-38-0((2Z)-2-(2H-1,3-benzodioxol-5-yl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate)
- 39232-02-5(3,4-Dichlorophenethyl bromide)
- 1252058-07-3(N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide)
- 913835-85-5(4-(3-Methoxypropylcarbamoyl)phenylboronic Acid)
Proveedores recomendados
Shanghai Xinsi New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
